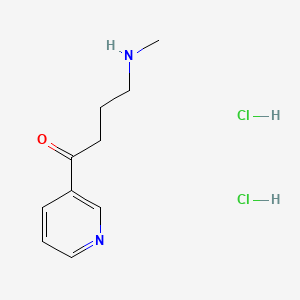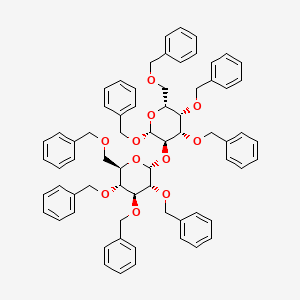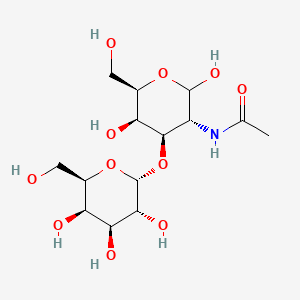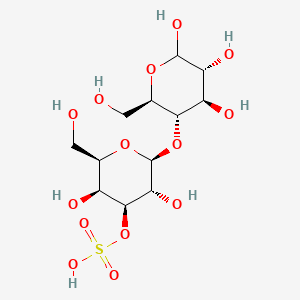
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate” is a fluorescent compound used for the rapid and selective modification of sulfhydryl groups of enzymes . It is a red solid with maximum absorption at 535nm and maximum emission at 605nm .
Molecular Structure Analysis
The molecular formula of this compound is C28H29N3O7S . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The compound is used for the rapid and selective modification of sulfhydryl groups of enzymes . This suggests that it reacts with these groups, but the exact reaction mechanism is not specified in the search results.Physical And Chemical Properties Analysis
The compound is a red solid . It is soluble in water and ethanol, which are polar solvents . It has maximum absorption at 535nm and maximum emission at 605nm .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies and Dye Metabolism
Rhodamine B, a component of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate, has been extensively studied for its metabolic pathway and use as a dye. Research demonstrates that Rhodamine B is metabolized identically in dogs, rats, and rabbits, showing extensive absorption from the gastrointestinal tract at low dietary levels. The identified metabolites include 3′,6′-diaminofluoran and N,N′-diethyl-3′,6′-diaminofluoran, indicating that the basic fluoran structure of the Rhodamine B molecule remains intact during metabolism (Webb & Hansen, 1961). Further studies comparing the toxicity of Rhodamine B and its metabolite, 3,6-diaminofluoran, in rats highlight that 3,6-diaminofluoran exerted fewer toxic effects than Rhodamine B, and its metabolism occurs in liver cells' microsomes (Webb, Hansen, Desmond, & Fitzhugh, 1961).
Bait Markers for Wildlife Studies
Studies involving free-living badgers have utilized Rhodamine B as a long-lasting systemic bait marker. Rhodamine B was found to be detectable in serum, hair, and whiskers for up to 24 weeks post-ingestion, suggesting its utility as a marker for long-term wildlife studies (Cagnacci, Massei, Coats, de Leeuw, & Cowan, 2006).
Antidote Development for Toxic Gases
Research into sodium tetrathionate, which shares a chemical structure with methanethiosulfonate, has explored its potential as an antidote against cyanide and methanethiol poisoning. Tetrathionate reacts directly with cyanide under physiological conditions and has been shown to rescue mice and rabbits from lethal cyanide exposure, indicating its potential as an effective antidote for toxic gases (Chan et al., 2021).
Cell Staining and Visualization in Microscopy
Rhodamine derivatives, such as Rhodamine B, are frequently used in cell staining to enhance contrast in microscopy. For instance, Rhodamine 6G has been used to stain white blood cells, facilitating their visualization in the microvasculature, even at high center flow velocity (Baatz, Steinbauer, Harris, & Krombach, 1995).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent) involves the reaction of 5(6)-Tetramethyl-rhodamine-5-carboxylic acid with ethylenediamine, followed by reaction with methanethiosulfonyl chloride to form the desired product.", "Starting Materials": ["5(6)-Tetramethyl-rhodamine-5-carboxylic acid", "Ethylenediamine", "Methanethiosulfonyl chloride"], "Reaction": ["Step 1: Dissolve 5(6)-Tetramethyl-rhodamine-5-carboxylic acid and ethylenediamine in a suitable solvent.", "Step 2: Add a suitable base to the reaction mixture to form the corresponding amine salt.", "Step 3: Add methanethiosulfonyl chloride to the reaction mixture and stir at room temperature for a suitable amount of time.", "Step 4: Purify the product using column chromatography or other suitable methods."]} | |
CAS-Nummer |
1329837-19-5 |
Molekularformel |
C29H33N3O6S2 |
Molekulargewicht |
583.718 |
IUPAC-Name |
3/',6/'-bis(dimethylamino)spiro[2-benzofuran-3,9/'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChI-Schlüssel |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Synonyme |
MTS-TAMRA; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)



![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)


![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)


